3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
CAS No.: 1092459-45-4
Cat. No.: VC4178229
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.205
* For research use only. Not for human or veterinary use.
![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] - 1092459-45-4](/images/structure/VC4178229.png)
Specification
CAS No. | 1092459-45-4 |
---|---|
Molecular Formula | C10H11F3N2O2 |
Molecular Weight | 248.205 |
IUPAC Name | 3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole] |
Standard InChI | InChI=1S/C10H11F3N2O2/c11-10(12,13)8-6-5-9(16-3-4-17-9)2-1-7(6)14-15-8/h1-5H2,(H,14,15) |
Standard InChI Key | FVZMHORKMDVJBU-UHFFFAOYSA-N |
SMILES | C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2 |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₁F₃N₂O₂ and a molecular weight of 248.20 g/mol . Its IUPAC name, 3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole], reflects its spirocyclic configuration, where the dioxolane ring (1,3-dioxolane) is fused to a partially hydrogenated indazole system at the 5'-position .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1092459-45-4 |
EC Number | 857-988-9 |
SMILES Notation | C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2 |
InChIKey | FVZMHORKMDVJBU-UHFFFAOYSA-N |
Synonyms | SCHEMBL4753232, AKOS025213495, EN300-746604 |
Structural Features
The molecule consists of two bicyclic components:
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1,3-Dioxolane Ring: A five-membered cyclic ether with two oxygen atoms.
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Tetrahydroindazole Core: A partially saturated indazole derivative with a fused bicyclic structure (six-membered cyclohexane fused to a five-membered pyrazole ring).
The trifluoromethyl (-CF₃) group at the 3'-position of the indazole moiety introduces electron-withdrawing characteristics, which can influence physicochemical properties such as metabolic stability and lipophilicity .
Synthetic Methodologies
Table 2: Key Synthetic Intermediates (Hypothetical)
Intermediate | Role | Reagents/Conditions |
---|---|---|
Diketone | Indazole precursor | Hydrazine, EtOH, Δ |
Ketal | Spirocyclization precursor | Ethylene glycol, p-TsOH |
CF₃-Adduct | Trifluoromethylated product | CF₃I, CuI, DMF |
Structural and Spectroscopic Analysis
X-ray Crystallography and NMR
Although X-ray data for this specific compound are unavailable, related spirocyclic indazoles exhibit distinct structural features:
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Spiro Junction: The dioxolane and indazole rings intersect at a single sp³-hybridized carbon, creating a rigid, non-planar geometry that influences conformational stability .
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Hydrogen Bonding: The indazole’s NH group may participate in intramolecular hydrogen bonding with the dioxolane oxygen, affecting solubility and crystal packing .
¹H NMR predictions (based on analogous structures):
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δ 4.1–4.3 ppm: Protons on the dioxolane oxygen (OCH₂CH₂O).
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δ 2.8–3.2 ppm: Methylene protons adjacent to the spiro carbon.
Computational Insights
Density functional theory (DFT) calculations on similar compounds suggest that the -CF₃ group induces:
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Electron-Withdrawing Effects: Reduced electron density at the indazole’s 3'-position, potentially enhancing electrophilic substitution reactivity.
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Steric Hindrance: The bulky -CF₃ group may restrict rotation around the C3'-N bond, stabilizing specific conformers .
Future Directions and Challenges
Synthetic Optimization
Current limitations include low yields in spirocyclization steps and regioselectivity issues during trifluoromethylation. Advances in flow chemistry or enzymatic catalysis could address these challenges.
Pharmacological Profiling
In vitro and in vivo studies are needed to evaluate:
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ADMET Properties: Bioavailability, metabolic stability, and toxicity.
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Target Engagement: Specificity for kinases, GPCRs, or nuclear receptors.
Structural Diversification
Modifying the dioxolane ring (e.g., replacing oxygen with sulfur) or introducing substituents at the indazole’s 4-/6-positions could yield analogs with improved potency .
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